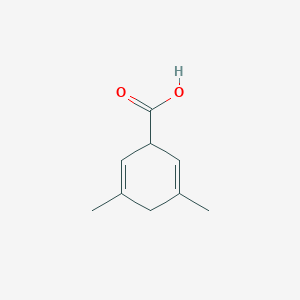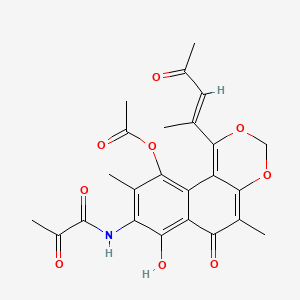
Streptovarone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptovarone is a degradation product of streptovaricins, which are a group of antibiotics produced by the bacterium Streptomyces spectabilis . This compound has been studied for its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
The preparation of streptovarone involves the degradation of streptovaricins. The synthetic route typically includes the oxidation of the substituted cyclobutanol unit, which accounts for the uptake of periodate
Analyse Des Réactions Chimiques
Streptovarone undergoes various chemical reactions, including oxidation and reduction. The oxidation of the substituted cyclobutanol unit is a key reaction, which involves the uptake of periodate . Common reagents used in these reactions include periodate and other oxidizing agents. The major products formed from these reactions are typically oxidized derivatives of this compound.
Applications De Recherche Scientifique
In chemistry, it is used as a model compound for studying the degradation of antibiotics . In biology and medicine, streptovarone and its derivatives have been evaluated for their virucidal effects . Additionally, this compound has been investigated for its potential to inhibit terminal deoxynucleotidyltransferase activity, which is relevant in the study of certain types of cancer .
Mécanisme D'action
The mechanism of action of streptovarone involves its interaction with specific molecular targets. For example, it has been shown to inhibit terminal deoxynucleotidyltransferase activity by reversibly binding to the enzyme . This interaction disrupts the enzyme’s function, which can have therapeutic implications in the treatment of certain cancers.
Comparaison Avec Des Composés Similaires
Streptovarone is similar to other degradation products of streptovaricins, such as streptoval C and dapmavarone . These compounds share similar chemical structures and biological activities. this compound is unique in its specific interactions with certain enzymes, which distinguishes it from other related compounds.
Propriétés
Numéro CAS |
36108-44-8 |
|---|---|
Formule moléculaire |
C24H23NO9 |
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
[7-hydroxy-5,9-dimethyl-6-oxo-1-[(E)-4-oxopent-2-en-2-yl]-8-(2-oxopropanoylamino)benzo[f][1,3]benzodioxin-10-yl] acetate |
InChI |
InChI=1S/C24H23NO9/c1-9(7-10(2)26)21-17-15-16(19(29)12(4)22(17)33-8-32-21)20(30)18(25-24(31)13(5)27)11(3)23(15)34-14(6)28/h7,30H,8H2,1-6H3,(H,25,31)/b9-7+ |
Clé InChI |
UHRAAQOOPLHMGV-VQHVLOKHSA-N |
SMILES isomérique |
CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)/C(=C/C(=O)C)/C)O)NC(=O)C(=O)C |
SMILES canonique |
CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)C(=CC(=O)C)C)O)NC(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


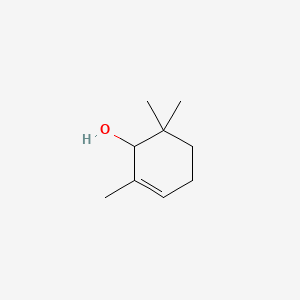
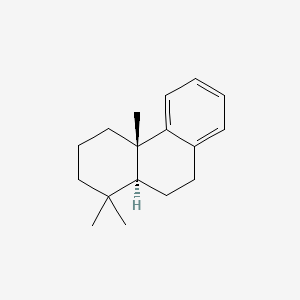
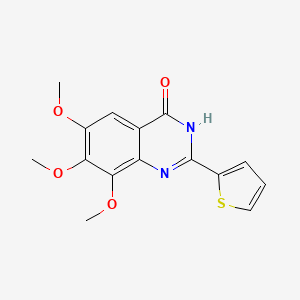
![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
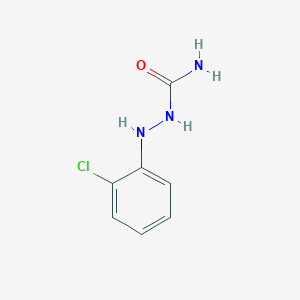
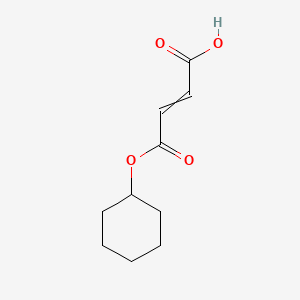
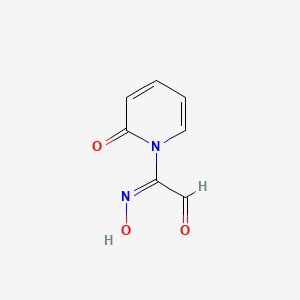

![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
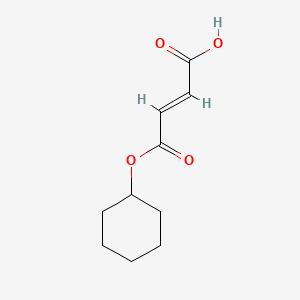
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
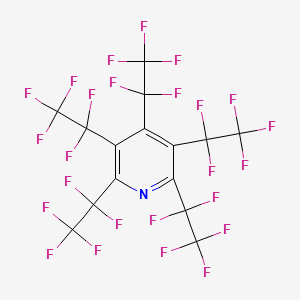
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
